4,6-Difluorooxindole

CAS No.: 247564-57-4

Cat. No.: VC2475662

Molecular Formula: C8H5F2NO

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247564-57-4 |

|---|---|

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 4,6-difluoro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | RVFYSTJIJULFHI-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=C(C=C2F)F)NC1=O |

| Canonical SMILES | C1C2=C(C=C(C=C2F)F)NC1=O |

Introduction

Chemical Structure and Basic Properties

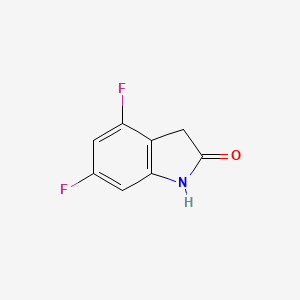

4,6-Difluorooxindole (CAS: 247564-57-4) is a fluorinated oxindole derivative with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . Structurally, it consists of an indolin-2-one core (also known as 2-oxindole) with fluorine atoms at positions 4 and 6 of the aromatic ring. The compound is also known by several synonyms including 4,6-difluoroindolin-2-one, 4,6-difluoro-1,3-dihydroindol-2-one, and 4,6-difluoro-1,3-dihydro-2H-indol-2-one .

The basic structure of 4,6-difluorooxindole contains an aromatic benzene ring fused to a five-membered lactam ring, with the carbonyl group at position 2 and fluorine atoms at positions 4 and 6 of the benzene portion. This configuration contributes to its unique chemical properties and potential biological activities.

Physicochemical Properties

4,6-Difluorooxindole possesses distinct physicochemical properties that influence its behavior in chemical reactions, biological systems, and pharmaceutical applications. These properties have been documented through both experimental measurements and predictive calculations.

Physical Properties

Table 1: Physical and Chemical Properties of 4,6-Difluorooxindole

The compound exhibits characteristics typical of oxindole derivatives, with a relatively high boiling point and moderate density. The recommended storage temperature of 2-8°C suggests some sensitivity to thermal degradation, which is important for laboratory handling and storage protocols .

Spectroscopic Properties

While specific spectroscopic data for 4,6-difluorooxindole is limited in the provided search results, oxindole derivatives typically exhibit characteristic spectral features. The presence of fluorine substituents would be expected to influence the compound's NMR spectra, with distinctive 19F NMR signals and affected 1H and 13C NMR patterns due to fluorine coupling.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4,6-difluorooxindole and related fluorinated oxindole derivatives. These methods employ various strategies, including transition metal-catalyzed reactions, photochemical processes, and conventional organic synthesis pathways.

Palladium-Catalyzed Intramolecular C-H Difluoroalkylation

One efficient approach to synthesizing 3,3-difluoro-2-oxindoles involves palladium-catalyzed intramolecular C-H difluoroalkylation. This method was reported to be robust and efficient, featuring a broad substrate scope and operational simplicity . The reaction utilizes readily available starting materials, with BrettPhos as a crucial ligand for achieving high efficiency. Mechanistic studies suggested that oxidative addition is the rate-determining step in this process .

Visible-Light-Promoted Synthesis

A photochemical approach using visible light has been developed for the synthesis of 3,3-difluoro-2-oxindole derivatives. This method involves a tandem difluoroalkylation-amidation process catalyzed by photoredox conditions . The process can generate a wide range of difluorooxindoles using bromodifluoroacetate and readily available free anilines as starting materials. The mild reaction conditions and broad substrate tolerance make this transformation valuable for applications in drug discovery and development .

Transition Metal-Free Photochemical C-F Activation

A more recent approach involves transition metal-free photochemical C-F activation for the preparation of difluorinated oxindole derivatives. This method generates gem-difluoromethyl radicals that can be installed onto N-arylmethacrylamides . The procedure utilizes readily available benzenethiol as a photocatalyst under open-to-air conditions, allowing for multigram preparation of the targeted fluorinated molecules. Mechanistic investigations using dispersion-corrected density functional theory (DFT) indicated that arene thiolate serves as an efficient organophotocatalyst for this transformation .

Biological Activity and Applications

Oxindole derivatives, including fluorinated variants like 4,6-difluorooxindole, have attracted significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Pharmaceutical Relevance

The oxindole scaffold is known to exhibit extraordinary activities as drugs and is present in many active natural products . Fluorinated oxindoles, in particular, are of interest due to the unique properties conferred by fluorine substituents, which can enhance metabolic stability, lipophilicity, and binding interactions with biological targets.

Structure-Activity Relationships

Studies on related compounds suggest that the position and number of fluorine substituents on the oxindole core can significantly influence biological activity. For example, a study on N'-alkylaminosulfonyl analogues of 6-fluorobenzylideneindolinone found that 6-fluoro-3-(3'-N-propylaminosulfonylbenzylidene)-1,3-dihydroindol-2-one demonstrated improved solubility and sub-micromolar growth inhibitory activities on hepatocellular carcinoma cells compared to its chlorinated counterpart .

Current Research and Applications

Research involving 4,6-difluorooxindole and related fluorinated oxindole derivatives continues to evolve, with several promising avenues being explored.

Medicinal Chemistry Applications

The incorporation of fluorine into organic compounds has become a commonly used strategy in medicinal chemistry and agrochemistry. Fluorine can drastically influence physicochemical properties such as bond strength, lipophilicity, bioavailability, conformation, electrostatic potential, dipole moment, and pKa . These effects make fluorinated oxindoles like 4,6-difluorooxindole valuable building blocks for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume